![molecular formula C14H21N B15273435 N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
N-[1-(4-methylphenyl)ethyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methylphenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C14H21N It is a cyclopentanamine derivative where the amine group is attached to a cyclopentane ring, and the substituent is a 1-(4-methylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Cyclopentanone + 4-methylphenylacetonitrile:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-methylphenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-methylphenyl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methylphenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-methylphenyl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclopentane.
N-[1-(4-methylphenyl)ethyl]cycloheptanamine: Similar structure but with a cycloheptane ring.
N-[1-(4-methylphenyl)ethyl]cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-[1-(4-methylphenyl)ethyl]cyclopentanamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentane ring provides a distinct conformational flexibility compared to other ring sizes, potentially leading to different interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-[1-(4-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)12(2)15-14-5-3-4-6-14/h7-10,12,14-15H,3-6H2,1-2H3 |
Clave InChI |
RQMSOBDQLZQXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


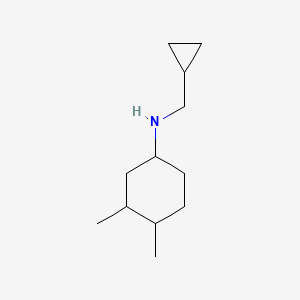


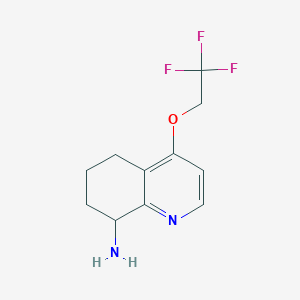
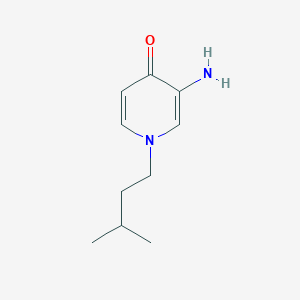
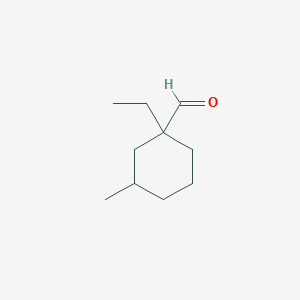
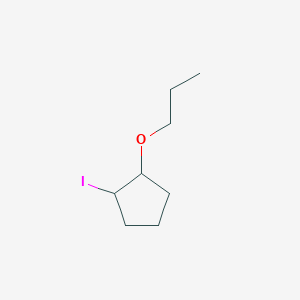
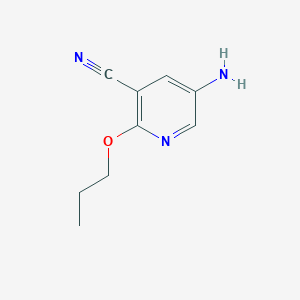
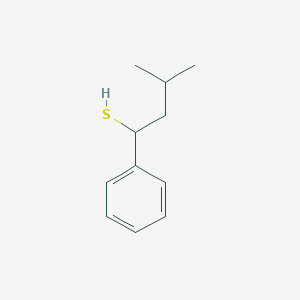
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
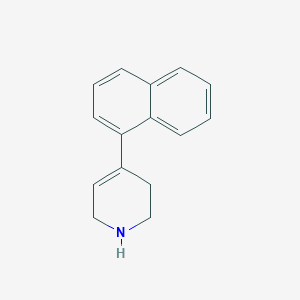

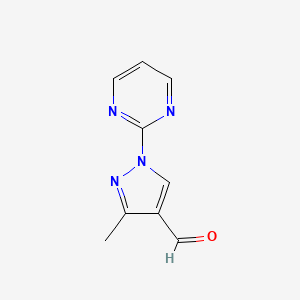
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
